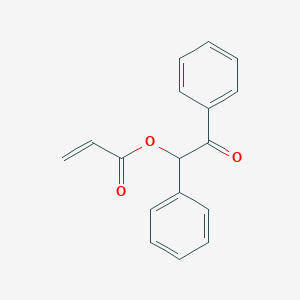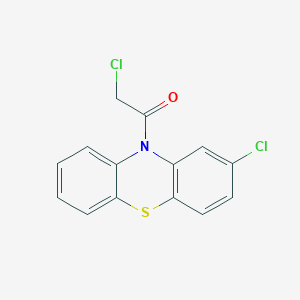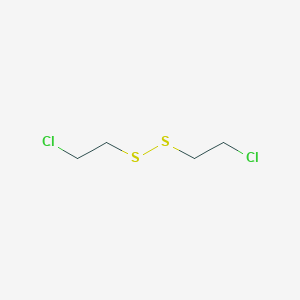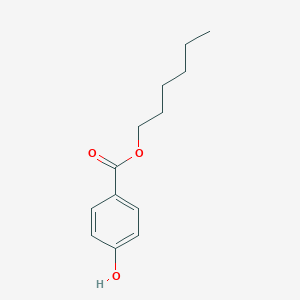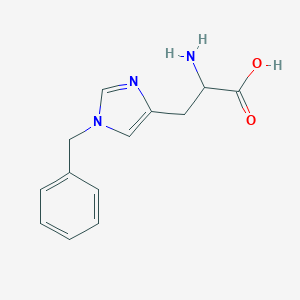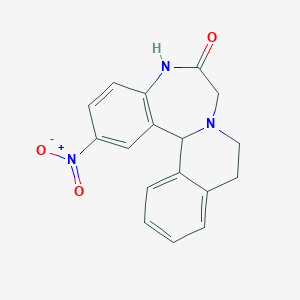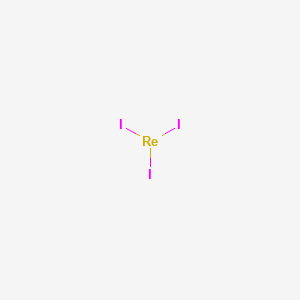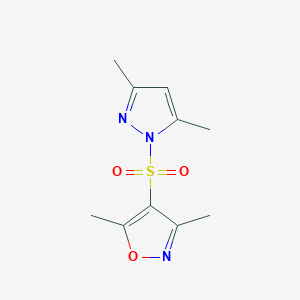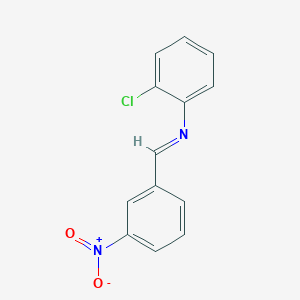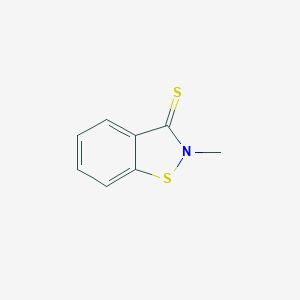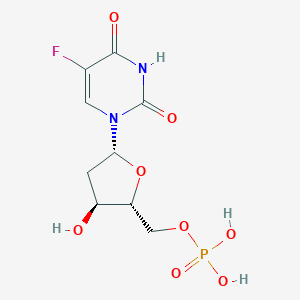
5-Fluoro-2'-deoxyuridine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a synthetic nucleotide analog that has been extensively studied for its potential as an anti-cancer agent. FdUMP is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair.
Applications De Recherche Scientifique
Electroporation Study
A study by Jastreboff et al. (1987) demonstrated the application of electroporation for introducing 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) into cells. This method allowed for the investigation of cytotoxic effects, as it was found that FdUMP markedly inhibited both DNA synthesis and cell growth in a time-dependent manner after electroporation, showcasing its potential in cellular studies and drug delivery research (Jastreboff et al., 1987).
Nucleoside Conjugates
The work of An et al. (1986) focused on the preparation of 5-fluoro-2'-deoxyuridine conjugates with corticosteroids. These compounds demonstrated enzymatic hydrolysis to yield FdUMP, which could then be further hydrolyzed to 5-fluoro-2'-deoxyuridine. This study provided a foundation for the development of new compounds that could be used in the treatment of diseases, potentially offering insights into drug design and delivery (An, West, & Hong, 1986).
Intracellular Pools and DNA Incorporation
Ingraham et al. (1982) investigated the intracellular pools of FdUMP in cultured human lymphoblasts treated with FdUrd. The study highlighted the significance of FdUMP and its metabolites in DNA synthesis, revealing the mechanisms by which FdUMP influences cellular processes, particularly in the context of chemotherapy (Ingraham, Tseng, & Goulian, 1982).
Conversion to Antineoplastic Drug
A study by De Flora et al. (1988) explored the conversion of encapsulated FdUMP to 5-fluoro-2'-deoxyuridine, an antineoplastic drug, in human erythrocytes. This conversion was catalyzed by erythrocyte pyrimidine 5'-nucleotidase, providing an innovative approach for drug delivery, especially for targeting liver metastases from colorectal carcinomas (De Flora et al., 1988).
Synthesis of Derivatives for Cancer Treatment
Phelps et al. (1980) synthesized derivatives of FdUrd, such as 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates, to study their biological activity in inhibiting the growth of cancer cells. This research contributes to the development of new chemotherapeutic agents and enhances our understanding of how modified nucleoside analogs can be used in cancer therapy (Phelps, Woodman, & Danenberg, 1980).
Dimeric Fluoropyrimidine Molecules as Pre-prodrugs
Gasparini et al. (1994) synthesized a novel dimeric fluoropyrimidine molecule, which served as a remote precursor of FdUMP in human erythrocytes. This study opened new avenues for using such compounds as pre-prodrugs for targeted drug delivery, specifically in treating tumors (Gasparini et al., 1994).
Propriétés
Numéro CAS |
134-46-3 |
|---|---|
Nom du produit |
5-Fluoro-2'-deoxyuridine-5'-monophosphate |
Formule moléculaire |
C9H12FN2O8P |
Poids moléculaire |
326.17 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
HFEKDTCAMMOLQP-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
Autres numéros CAS |
88410-68-8 134-46-3 |
Synonymes |
5 Fluoro 2' Deoxyuridine 5' Monophosphate 5-Fluoro-2'-Deoxyuridine-5'-Monophosphate FdUMP Fluorodeoxyuridylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



